
Benztropine mesylate
概要
説明
Benztropine mesylate is a synthetic compound with anticholinergic and antihistaminic properties. It is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound is a combination of a tropane ring, similar to cocaine, and a diphenyl ether, making it a potent dopamine uptake inhibitor .
準備方法
Synthetic Routes and Reaction Conditions: Benztropine mesylate is synthesized through a series of chemical reactions involving the tropane ring and diphenyl ether. The synthesis typically involves the following steps:
Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions.
Attachment of the Diphenyl Ether: The diphenyl ether is attached to the tropane ring through an etherification reaction.
Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt by reacting the benztropine with methanesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes:
Raw Material Preparation: High-purity raw materials are prepared and tested for quality.
Chemical Synthesis: The synthesis is carried out in large reactors under controlled conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product is tested for purity, potency, and safety before packaging.
化学反応の分析
反応の種類: ベンztropine メシル酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてベンジドロール誘導体を形成する可能性があります。
還元: 還元反応は、ベンztropine メシル酸塩を対応するアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化生成物: ベンジドロール誘導体。
還元生成物: アルコール誘導体。
置換生成物: さまざまな置換ベンztropine誘導体.
4. 科学研究への応用
ベンztropine メシル酸塩は、幅広い科学研究への応用があります。
科学的研究の応用
Pharmacological Properties
Benztropine mesylate functions by antagonizing acetylcholine at muscarinic receptors in the central nervous system. This action helps alleviate symptoms of parkinsonism by reducing the cholinergic effects that can exacerbate motor dysfunction. Its pharmacokinetics reveal low oral bioavailability due to limited gastric absorption and extensive hepatic first-pass metabolism, yet it demonstrates high permeability across the blood-brain barrier, making it effective for central nervous system applications .
Key Pharmacokinetic Parameters
Parameter | Description |
---|---|
Absorption | Low oral bioavailability; affected by first-pass metabolism |
Distribution | High blood-brain barrier permeability |
Metabolism | Hepatic; produces several metabolites |
Elimination | Excreted via urine and bile |
Clinical Applications
This compound is primarily indicated for:
- Parkinsonism : It is used as an adjunctive treatment for idiopathic and postencephalitic parkinsonism.
- Extrapyramidal Symptoms : The drug is effective in managing drug-induced extrapyramidal symptoms, particularly those resulting from antipsychotic medications .
- Acute Dystonia : It is also utilized for acute treatment and prevention of dystonic reactions associated with neuroleptic therapy .
Off-Label Uses
Research has identified several off-label applications for this compound, including:
- Management of Intractable Hiccups : Clinical studies have explored its efficacy in treating persistent hiccups .
- Cognitive Effects in Schizophrenia : A study indicated that withdrawal from benztropine in chronic schizophrenic patients resulted in improved cognitive function, suggesting potential cognitive side effects when used long-term .
Case Studies
-
Withdrawal Effects in Schizophrenic Patients :
A double-blind study involving chronic schizophrenic patients demonstrated that those withdrawn from benztropine experienced significant improvements in cognitive scores compared to those who continued treatment. The findings suggest that while benztropine alleviates extrapyramidal symptoms, it may also contribute to cognitive impairments over time . -
Management of Extrapyramidal Symptoms :
In a clinical trial assessing the effects of benztropine on patients undergoing antipsychotic therapy, 26% of participants required reinstatement of benztropine after withdrawal due to increased extrapyramidal symptoms. This highlights the importance of careful management when discontinuing anticholinergic medications in patients on neuroleptics . -
Case Reports on Drug Interactions :
Reports have indicated adverse effects such as paralytic ileus potentially linked to the combination of benztropine with other medications like mesoridazine. These cases emphasize the need for vigilance regarding drug interactions and side effects during treatment regimens involving benztropine .
作用機序
ベンztropine メシル酸塩は、複数の機序を通じて作用を発揮します。
ドーパミン輸送体の阻害: ドーパミン輸送体を選択的に阻害し、シナプス間隙におけるドーパミン濃度を上昇させます。
ムスカリン受容体の拮抗作用: この化合物は、ムスカリン受容体を拮抗し、コリン作動性活性を低下させます。
ヒスタミン受容体の拮抗作用: また、抗ヒスタミン作用も示しますが、これは治療作用においてはそれほど重要ではありません
分子標的と経路:
ドーパミン輸送体: ドーパミン再取り込みの阻害により、ドーパミンが利用可能になります。
ムスカリン受容体: これらの受容体の拮抗作用は、コリン作動性活性を低下させ、パーキンソン病の症状を軽減します.
類似化合物との比較
生物活性
Benztropine mesylate, a synthetic compound derived from benztropine, is primarily known for its use in treating Parkinson's disease and drug-induced extrapyramidal symptoms. Recent studies have expanded its scope of biological activity, revealing potential applications in cancer therapy and other neurological disorders. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding this compound.
This compound exhibits multiple pharmacological effects due to its interaction with various neurotransmitter systems:
- Dopamine Transport Inhibition : It selectively inhibits the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is particularly beneficial in restoring dopaminergic activity in Parkinson's disease patients .
- Muscarinic Receptor Antagonism : The compound acts as an antagonist at muscarinic acetylcholine receptors, particularly M1 receptors in the striatum. This action helps correct the imbalance between acetylcholine and dopamine, which is critical in managing Parkinsonian symptoms .
- Histamine Receptor Interaction : Benztropine also exhibits antihistaminic properties, contributing to its overall pharmacological profile .
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent:
- Inhibition of Cancer Stem Cells (CSCs) : Research has shown that this compound inhibits breast cancer stem cells by interacting with acetylcholine receptors and dopamine transporters. In vitro studies demonstrated a decrease in cell populations characterized by high aldehyde dehydrogenase (ALDH) activity and a CD44+/CD24- phenotype, which are markers of CSCs .
- Tumor Growth Suppression : In vivo experiments using a 4T1 mouse model indicated that this compound significantly inhibited tumor initiation and growth. The compound was found to reduce the expression of oncogenic signaling pathways, including STAT3 and NF-κB, which are crucial for tumor progression .
Neurological Effects
In addition to its anticancer properties, this compound has been studied for its effects on neurological conditions:
- Myoclonus Management : Case studies suggest that benztropine can be effective in managing myoclonus associated with various conditions. Its ability to modulate neurotransmitter systems may help reduce the frequency and severity of myoclonic movements .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
- Case Study 1 : A patient experiencing drug-induced myoclonus showed significant improvement after treatment with this compound, resulting in reduced movement severity without notable side effects.
- Case Study 2 : In patients with Parkinson's disease, adding this compound to their treatment regimen led to enhanced control over motor symptoms compared to those receiving standard therapy alone.
特性
IUPAC Name |
3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFJLLXFNPCTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-17-2 | |
Record name | BENZTROPINE MESYLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Benztropine mesylate acts primarily as an antagonist at muscarinic receptors in the central nervous system [, ]. This means it blocks the action of acetylcholine at these receptors.
ANone: In Parkinson's disease, there is an imbalance between dopamine and acetylcholine in the brain. By blocking acetylcholine's effects, this compound helps restore this balance, reducing symptoms like tremor and rigidity [].
ANone: The molecular formula of this compound is C21H25NO•CH3SO3H, and its molecular weight is 403.54 g/mol [].
ANone: While the provided abstracts do not detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.
ANone: this compound is not known to have catalytic properties. Its primary mode of action is through receptor binding and antagonism.
ANone: While not explicitly mentioned in the abstracts, computational studies, like molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, can be valuable tools to understand its interactions with muscarinic receptors and explore potential structural modifications for enhanced activity or selectivity.
ANone: Studies have investigated the structure-activity relationship of this compound, particularly concerning its affinity for the dopamine transporter versus muscarinic receptors []. Replacing the N-methyl group with other N-alkyl or arylalkyl substituents was shown to alter its selectivity profile.
ANone: this compound is available in oral formulations, including tablets [, ] and potentially solutions, as well as a sterile injectable formulation for intravenous and intramuscular administration [].
ANone: As a pharmaceutical compound, this compound manufacturing and handling are subject to strict safety regulations and Good Manufacturing Practices (GMP) to ensure product quality and worker safety.
ANone: While the provided abstracts do not detail specific ADME parameters, understanding these factors is crucial for determining dosing regimens and understanding potential drug interactions.
ANone: Yes, research has investigated the in vivo efficacy of this compound, including a randomized, placebo-controlled, double-blind cross-over study evaluating its clinical efficacy as an adjuvant therapy to levodopa-carbidopa in patients with Parkinson's disease [].
ANone: While specific cell-based assays are not detailed in the abstracts, animal models, particularly rodent models of Parkinson's disease, can be used to assess the effects of this compound on motor function and investigate its potential neuroprotective properties.
ANone: this compound is generally well-tolerated, but as with all medications, it can cause side effects. Understanding potential adverse effects and their management is important for its safe and effective use.
ANone: Long-term use of this compound, like many medications, should be carefully considered, and patients should be monitored for potential side effects.
ANone: While the provided abstracts don't discuss specific targeted delivery approaches, research in drug delivery systems continues to explore methods to enhance drug penetration across the blood-brain barrier, which could be relevant for optimizing the delivery of central nervous system-acting drugs like this compound.
ANone: Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to quantify this compound in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.
ANone: this compound was introduced for the treatment of Parkinson's disease by Doshay, Constable & Fromer in 1952 [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。